4-Chloro-6-(difluoromethyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine typically involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride. This reaction is characterized by the addition of chlorine in the presence of phosphorus trichloride, ensuring an excess of phosphorus trichloride relative to chlorine . Another method involves the use of dimethylformamide and phosphoryl chloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as vacuum distillation and recrystallization is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides.
Scientific Research Applications
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The presence of chlorine and difluoromethyl groups enhances its binding affinity to these targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, disrupting normal cellular processes and exerting its effects .
Comparison with Similar Compounds
- 4-Chloro-6-(trifluoromethyl)-2-methylpyrimidine
- 4-Chloro-6-(difluoromethyl)-2-ethylpyrimidine
- 4-Chloro-6-(difluoromethyl)-2-phenylpyrimidine
Comparison: Compared to similar compounds, 4-Chloro-6-(difluoromethyl)-2-methylpyrimidine is unique due to its specific combination of chlorine and difluoromethyl groupsThe presence of the difluoromethyl group, in particular, imparts unique physicochemical properties that differentiate it from other pyrimidine derivatives .
Properties
IUPAC Name |
4-chloro-6-(difluoromethyl)-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-10-4(6(8)9)2-5(7)11-3/h2,6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFZHDYMKBWOPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.